

6-lododiosmin: A Comparative Guide to its Certification as a Chemical Reference Material

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **6-lododiosmin** as a chemical reference material against the established pharmacopeial standards for Diosmin. It includes a detailed overview of the certification process, comparative data, and experimental protocols to assist researchers and quality control professionals in making informed decisions for their analytical needs.

Introduction to 6-lododiosmin

6-lododiosmin is a key impurity of Diosmin, a widely used phlebotropic drug.[1][2] Designated as "Diosmin EP Impurity D" by the European Pharmacopoeia, its availability as a certified reference material is crucial for the accurate identification and quantification of impurities in Diosmin active pharmaceutical ingredients (APIs) and finished products.[3][4] The certification of **6-lododiosmin** as a reference standard involves a rigorous process to establish its identity, purity, and stability.

Comparison with Alternative Reference Materials

The primary alternatives to a dedicated **6-lododiosmin** reference material are the official Diosmin reference standards provided by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5] While these standards are essential for assays of the main component, they are not designed for the specific quantification of the 6-lodo impurity.



Table 1: Comparison of Chemical Reference Materials

Parameter	6-lododiosmin Reference Material	USP Diosmin Reference Standard	EP Diosmin Reference Standard
Primary Use	Quantification of Diosmin Impurity D	Assay and identification of Diosmin	Assay and identification of Diosmin
CAS Number	1431536-92-3[1]	520-27-4	520-27-4[5]
Molecular Formula	C28H31IO15[6]	C28H32O15	C28H32O15[5]
Molecular Weight	734.44 g/mol [4]	608.54 g/mol	608.54 g/mol [5]
Reported Purity	Typically ≥95% (by HPLC)	Specified on the Certificate of Analysis	Specified on the Certificate of Analysis
Storage Conditions	-20°C[1]	See Certificate of Analysis	+5°C ± 3°C[7]

Certification Workflow for 6-Iododiosmin

The certification of **6-lododiosmin** as a chemical reference material follows a comprehensive workflow to ensure its suitability for its intended use. This process involves structural elucidation, purity determination, and stability assessment.



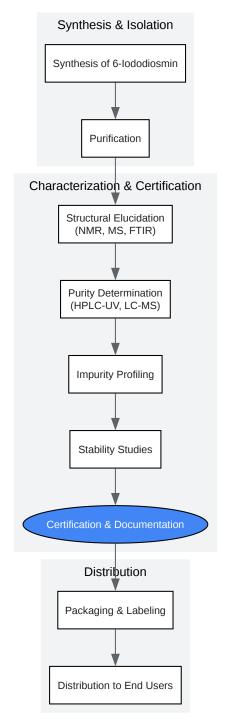


Figure 1. Certification Workflow for 6-lododiosmin

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Caption: Certification Workflow for 6-lododiosmin.



Experimental Protocols for Certification

The following are detailed methodologies for the key experiments involved in the certification of **6-lododiosmin**.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is used to determine the purity of the **6-lododiosmin** reference material.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 345 nm.
- Procedure:
 - Prepare a standard solution of 6-lododiosmin in a suitable solvent (e.g., DMSO).
 - Inject the solution into the HPLC system.
 - Record the chromatogram and integrate the peak areas.
 - Calculate the purity as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is employed to identify and characterize potential impurities in the **6-lododiosmin** reference material.[8]



- Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or TOF).
- Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
- Chromatographic Conditions: Similar to the HPLC-UV method.
- Procedure:
 - Analyze the 6-lododiosmin sample using the LC-MS system.
 - Acquire full scan mass spectra and product ion spectra (MS/MS) for any detected impurity peaks.
 - Propose structures for the impurities based on their mass-to-charge ratios and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are fundamental for confirming the chemical structure of **6-lododiosmin**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure:
 - Dissolve an accurately weighed amount of the 6-lododiosmin sample in the deuterated solvent.
 - Acquire ¹H and ¹³C NMR spectra.
 - Analyze the chemical shifts, coupling constants, and integration values to confirm the structure is consistent with 6-lododiosmin.



Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides information about the functional groups present in the molecule, serving as an additional identity confirmation test.[9]

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the 6-lododiosmin sample.
- Procedure:
 - Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
 - Identify the characteristic absorption bands corresponding to the functional groups of 6lododiosmin (e.g., hydroxyl, carbonyl, aromatic rings).

Data Presentation

Table 2: Illustrative Purity Data for 6-lododiosmin Reference Material (Lot A)

Analytical Method	Purity (%)
HPLC-UV (Area %)	98.5
Mass Balance	98.2

Table 3: Illustrative Impurity Profile for 6-Iododiosmin Reference Material (Lot A)

Impurity	Retention Time (min)	Content (%)	Identification
Diosmin	10.2	0.8	Confirmed by MS
Unknown Impurity 1	12.5	0.3	m/z 609.1
Unknown Impurity 2	15.1	0.2	m/z 735.1



Signaling Pathway and Logical Relationships

The primary role of a **6-lododiosmin** reference material is in the quality control of Diosmin. The following diagram illustrates the logical relationship between the API, its impurity, and the analytical reference standard.

Figure 2. Role of 6-Iododiosmin in Quality Control

Diosmin API

6-Iododiosmin Impurity

6-Iododiosmin Reference Standard

is quantified by calibrates

Analytical Method
(e.g., HPLC)

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Caption: Role of **6-lododiosmin** in Quality Control.

Conclusion

The certification of **6-lododiosmin** as a chemical reference material is a critical step in ensuring the quality and safety of Diosmin pharmaceutical products. By providing a well-characterized standard, researchers and quality control analysts can accurately identify and quantify this specific impurity, leading to better control over the manufacturing process and a higher quality final product. This guide provides the necessary comparative data and experimental protocols to understand and implement the use of **6-lododiosmin** as a certified reference material.



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